molecular formula C9H13NO8P2 B14459018 2-[Bis(phosphonomethyl)amino]benzoic acid CAS No. 70794-80-8

2-[Bis(phosphonomethyl)amino]benzoic acid

Cat. No.: B14459018
CAS No.: 70794-80-8
M. Wt: 325.15 g/mol
InChI Key: CBVNITQGTGGGNH-UHFFFAOYSA-N
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Description

2-[Bis(phosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C9H13NO8P2 It is characterized by the presence of a benzoic acid moiety substituted with a bis(phosphonomethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(phosphonomethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of 2-aminobenzoic acid with formaldehyde and phosphorous acid under acidic conditions to introduce the bis(phosphonomethyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(phosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonomethyl groups to phosphine or phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the phosphonomethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine or phosphine oxide derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[Bis(phosphonomethyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[Bis(phosphonomethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(phosphonomethyl)amino group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(phosphonomethyl)amino]ethanesulfonic acid: Similar structure but with an ethanesulfonic acid moiety instead of benzoic acid.

    2-[Bis(phosphonomethyl)amino]acetic acid: Contains an acetic acid moiety instead of benzoic acid.

Uniqueness

2-[Bis(phosphonomethyl)amino]benzoic acid is unique due to its benzoic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs. The aromatic ring of benzoic acid can participate in additional reactions, such as electrophilic aromatic substitution, making this compound versatile for various applications.

Properties

CAS No.

70794-80-8

Molecular Formula

C9H13NO8P2

Molecular Weight

325.15 g/mol

IUPAC Name

2-[bis(phosphonomethyl)amino]benzoic acid

InChI

InChI=1S/C9H13NO8P2/c11-9(12)7-3-1-2-4-8(7)10(5-19(13,14)15)6-20(16,17)18/h1-4H,5-6H2,(H,11,12)(H2,13,14,15)(H2,16,17,18)

InChI Key

CBVNITQGTGGGNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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